molecular formula C10H7BrCl2N2 B8290821 2-(1-Bromoethyl)-3,5-dichloroquinoxaline

2-(1-Bromoethyl)-3,5-dichloroquinoxaline

Katalognummer: B8290821
Molekulargewicht: 305.98 g/mol
InChI-Schlüssel: WSNLUCGMAIXJIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Bromoethyl)-3,5-dichloroquinoxaline is a useful research compound. Its molecular formula is C10H7BrCl2N2 and its molecular weight is 305.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline

The synthesis of this compound typically involves the bromination of ethyl groups attached to a quinoxaline structure. The synthetic routes often utilize brominated reagents and can be optimized through various conditions to enhance yield and purity. For instance, the use of secondary amines in boiling solvents has been reported as an effective method for synthesizing quinoxaline derivatives with low toxicity and significant biological activity .

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit notable anticancer properties. For example, compounds derived from quinoxalines have shown IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7. These compounds demonstrate selective targeting capabilities towards cancerous cells, suggesting their potential as candidates for cancer treatments .

Antimicrobial Properties

Studies have highlighted the antimicrobial efficacy of quinoxaline derivatives against a range of bacterial strains. The presence of specific functional groups within the compound structure enhances its ability to inhibit microbial growth effectively. The synthesized derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been suggested that derivatives of quinoxaline can modulate inflammatory responses by inhibiting specific receptors associated with inflammation pathways. This action can be beneficial in treating conditions like atopic dermatitis and other skin diseases characterized by excessive cell proliferation and inflammatory responses .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study A series of quinoxaline derivatives were tested against HCT-116 and MCF-7 cell lines, showing IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent anticancer activity .
Antimicrobial Activity Evaluation Quinoxaline derivatives exhibited significant inhibition against tested microbial strains, with some compounds showing enhanced activity due to specific substituents on the quinoxaline core .
Anti-inflammatory Mechanism The compound demonstrated the ability to inhibit endothelial cell migration induced by inflammatory stimuli, suggesting its potential use in modulating inflammatory diseases .

Eigenschaften

Molekularformel

C10H7BrCl2N2

Molekulargewicht

305.98 g/mol

IUPAC-Name

2-(1-bromoethyl)-3,5-dichloroquinoxaline

InChI

InChI=1S/C10H7BrCl2N2/c1-5(11)8-10(13)15-9-6(12)3-2-4-7(9)14-8/h2-5H,1H3

InChI-Schlüssel

WSNLUCGMAIXJIZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC2=C(C(=CC=C2)Cl)N=C1Cl)Br

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

3,5-Dichloro-2-ethylquinoxaline (1.10 Kg, 4.84 mol) was dissolved in CCl4 (4.4 L) at rt. 1,3-dibromo-5,5-dimethylhydantoin (762 g, 2.66 mol) and benzoyl peroxide (116 g, 0.48 mol) were then added. The resulting suspension was heated at reflux for 2 h. At this time LC-MS analysis showed that the reaction was complete. After cooling to rt white crystals formed in the reaction vessel. The white crystals were collected by filtration, washed with saturated aqueous NaHCO3 (3×5 L), and dried under high vacuum to give 2-(1-bromoethyl)-3,5-dichloroquinoxaline as a white solid (1.05 Kg). 1H NMR (DMSO-d6) δ ppm 8.04-8.12 (m, 2H), 7.78-7.90 (m, 1H), 5.76-5.84 (m, 1H), 2.09 (d, J=6.7 Hz, 3H). Mass Spectrum (ESI) m/z=304.8 [(M+1) (79Br)], 306.9 [(M+1) (81Br)].
Name
3,5-Dichloro-2-ethylquinoxaline
Quantity
1.1 kg
Type
reactant
Reaction Step One
Name
Quantity
4.4 L
Type
solvent
Reaction Step One
Quantity
762 g
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.